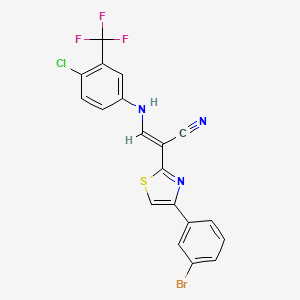

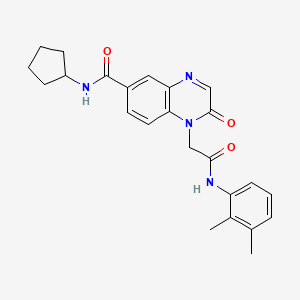

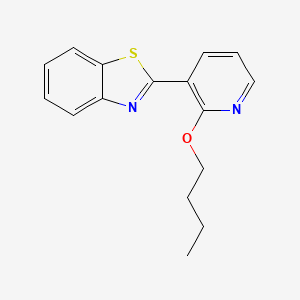

![molecular formula C7H6ClN3O2 B2414774 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1093799-53-1](/img/structure/B2414774.png)

4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound that is used as a building block in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division and death and in tumor formation processes .

Synthesis Analysis

An improved seven-step synthesis of “this compound” from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of this compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H6ClN3O2 . Its average mass is 199.594 Da and its monoisotopic mass is 199.014847 Da .

Chemical Reactions Analysis

The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

Scientific Research Applications

Synthesis of Nucleoside Antibiotics

Research has shown that derivatives of 4-chloro-pyrrolo[2,3-d]pyrimidine, through a series of chemical reactions, can lead to the formation of compounds related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This involves bromination, deacetylation, and nucleophilic displacement reactions, highlighting the compound's utility in synthesizing nucleoside analogs with potential antibiotic properties (Hinshaw et al., 1969).

Scaffold in Kinase Research

Another study reports the synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives, demonstrating the compound's application as a novel scaffold in kinase research areas. This underscores its potential in the development of kinase inhibitors for therapeutic applications (Cheung et al., 2001).

Antiviral Activity Exploration

Further, the compound has been used to synthesize derivatives with potential antiviral activities. For example, treatment of 4-chloro-2-(methylthio)pyrrolo[2,3-d]pyrimidine with various reagents led to the creation of compounds that were subsequently tested for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although with limited success (Saxena et al., 1988).

Mechanism of Action

Target of Action

It has been found to show promising binding affinities against bcl2 anti-apoptotic protein .

Mode of Action

It is suggested that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one may affect various biochemical pathways. In a study, it was found that the presence of the trichloromethyl group at the 2-position and chlorine atom at the 6-position of the pyrrolo[2,3-d]pyrimidine scaffold increased the antiviral effect on Bovine Viral Diarrhea Virus (BVDV) .

Result of Action

It has been found to have promising cytotoxic effects against certain human cancer cell lines .

Biochemical Analysis

Biochemical Properties

The 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one interacts with several biomolecules, including the Bcl2 anti-apoptotic protein . The compound shows promising binding affinities against this protein, which plays a crucial role in regulating cell death and survival .

Cellular Effects

The compound has been found to influence cell function significantly. It affects gene expression levels, with genes such as P53, BAX, DR4, and DR5 being up-regulated, while Bcl2, Il-8, and CDK4 are down-regulated in treated MCF7 cells . This suggests that the compound can modulate cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it binds to the Bcl2 anti-apoptotic protein, potentially inhibiting its function and promoting apoptosis .

Temporal Effects in Laboratory Settings

The compound has shown promising results in in vitro studies, with significant changes in gene expression and protein activity observed in treated cells .

properties

IUPAC Name |

4-chloro-2-methoxy-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3O2/c1-13-7-10-5(8)3-2-4(12)9-6(3)11-7/h2H2,1H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKVVZSUPFZMOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(CC(=O)N2)C(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093799-53-1 |

Source

|

| Record name | 4-chloro-2-methoxy-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

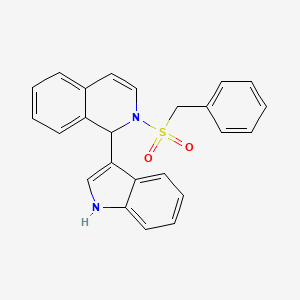

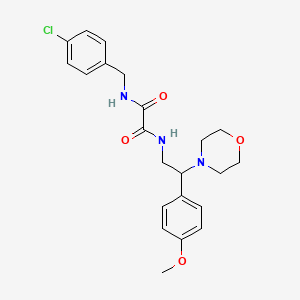

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)

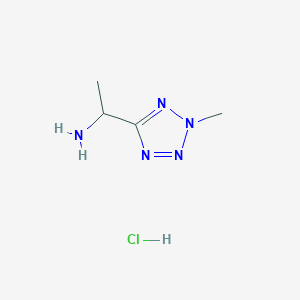

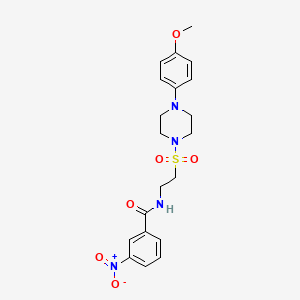

![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2414695.png)

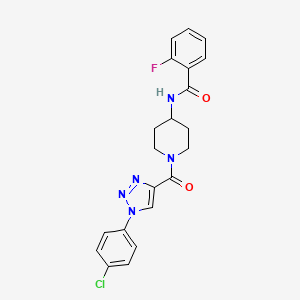

![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)

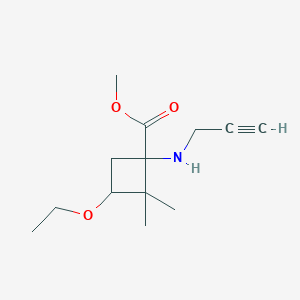

![methyl 2-[9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H-1, 3-diazaperhydroino[1,2-h]purin-3-yl]acetate](/img/structure/B2414702.png)

![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)